![molecular formula C9H9Cl2N3 B2394131 4,6-二氯-1,3,5-三甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 1955548-74-9](/img/structure/B2394131.png)
4,6-二氯-1,3,5-三甲基-1H-吡唑并[3,4-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring The presence of chlorine atoms at positions 4 and 6, along with methyl groups at positions 1, 3, and 5, contributes to its unique chemical properties
科学研究应用
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitubercular and anticancer compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridine family are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Pyrazolo[3,4-b]pyridines have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a broad spectrum of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (25-60°C)
Solvent: Common solvents include ethanol or acetonitrile
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: Suzuki coupling reactions with aryl boronic acids can introduce aryl groups at specific positions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and aryl boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Coupling: Formation of aryl-substituted pyrazolopyridines.
相似化合物的比较
Similar Compounds
- 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
- 1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
- 4-chloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and binding affinity compared to similar compounds. Additionally, the specific substitution pattern allows for targeted functionalization, making it a versatile scaffold for various applications .
属性
IUPAC Name |
4,6-dichloro-1,3,5-trimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-4-7(10)6-5(2)13-14(3)9(6)12-8(4)11/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJAUQSVRRTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1Cl)N(N=C2C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
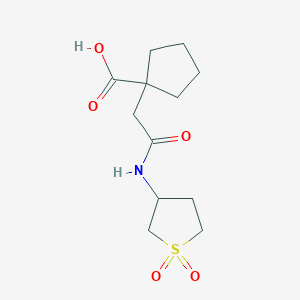

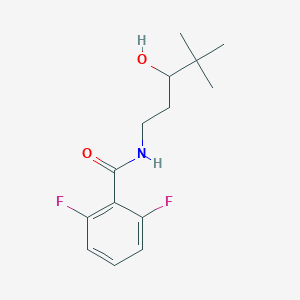
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)


![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)
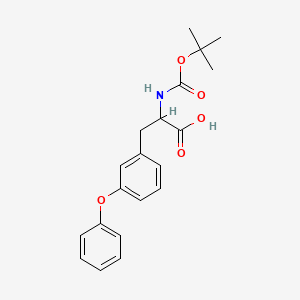
![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)
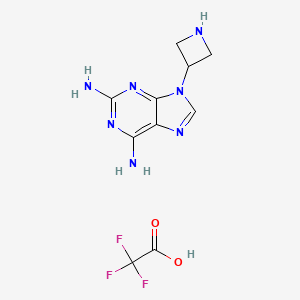
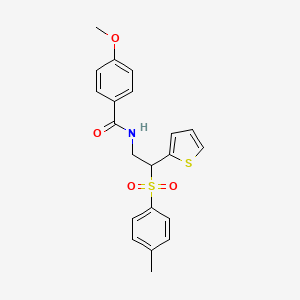
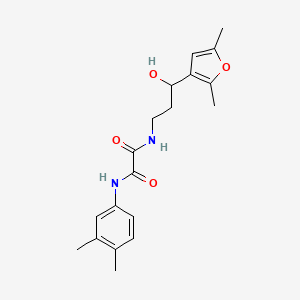
![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)
